molecular formula C12H16N4O2 B2571513 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-25-3

2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2571513
CAS No.: 303997-25-3
M. Wt: 248.286
InChI Key: NAPNUAXIQPXSNE-UHFFFAOYSA-N
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Description

2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, an oxazine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile used.

Scientific Research Applications

2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxazine derivatives, such as:

Uniqueness

2-(dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and the ability to interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-6-oxo-4-piperidin-1-yl-1,3-oxazine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-15(2)12-14-10(9(8-13)11(17)18-12)16-6-4-3-5-7-16/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNUAXIQPXSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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